Ethyl 2-(5-fluorobenzofuran-3-yl)acetate
Description
Ethyl 2-(5-fluorobenzofuran-3-yl)acetate is a benzofuran derivative characterized by a fluorine atom at the 5-position of the benzofuran core and an ethyl ester group at the 3-position. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The fluorine substituent enhances metabolic stability and bioavailability, while the ester group contributes to solubility and serves as a synthetic handle for further functionalization . Structural analyses of related compounds reveal planar benzofuran systems stabilized by π-π interactions and hydrogen bonding, which influence their physicochemical behavior .
Properties
Molecular Formula |
C12H11FO3 |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11FO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
LFDHIWDTVCXWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between Ethyl 2-(5-fluorobenzofuran-3-yl)acetate and analogous benzofuran derivatives:
Substituent Effects on Structure and Reactivity
- Halogen Substituents : Fluorine (5-F) and bromine (5-Br) increase molecular polarity and influence intermolecular interactions. Fluorine enhances planarity and metabolic stability, while bromine increases molecular weight and van der Waals interactions .
- Ester vs. Carboxylic Acid : Ethyl/methyl esters improve solubility in organic solvents, whereas carboxylic acids form strong hydrogen-bonded dimers, affecting crystallinity and bioavailability .
- Sulfinyl Groups : Methylsulfinyl (SOCH₃) and ethylsulfinyl (SOC₂H₅) substituents introduce chirality and enhance hydrogen-bonding capacity compared to sulfanyl (S–R) analogs .
Structural and Pharmacological Implications
- Planarity : All analogs exhibit planar benzofuran cores, critical for π-π stacking interactions with biological targets .
- Intermolecular Interactions : C–H···O bonds and π-π stacking stabilize crystal packing, while O–H···O dimers in carboxylic acids enhance thermal stability .
- Bioactivity : Fluorinated derivatives are prioritized for drug development due to improved pharmacokinetics, whereas brominated analogs may serve as intermediates for further functionalization .
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